(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol
Brand Name: Vulcanchem
CAS No.: 18867-45-3
VCID: VC0097584
InChI: InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m1/s1
SMILES: CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol

CAS No.: 18867-45-3

Main Products

VCID: VC0097584

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

(1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol - 18867-45-3

CAS No. 18867-45-3
Product Name (1R,2R)-2-(N,N-Dimethylamino)-1-(p-nitrophenyl)-1,3-propanediol
Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name (1R,2R)-2-(dimethylamino)-1-(4-nitrophenyl)propane-1,3-diol
Standard InChI InChI=1S/C11H16N2O4/c1-12(2)10(7-14)11(15)8-3-5-9(6-4-8)13(16)17/h3-6,10-11,14-15H,7H2,1-2H3/t10-,11-/m1/s1
Standard InChIKey WKFXOUSFZMOKOH-GHMZBOCLSA-N
Isomeric SMILES CN(C)[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
SMILES CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Canonical SMILES CN(C)C(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
PubChem Compound 2420486
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator